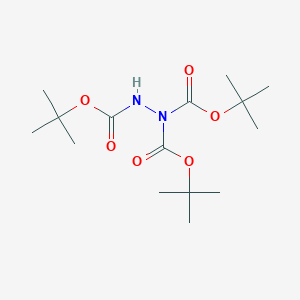

tri-tert-Butyl hydrazine-1,1,2-tricarboxylate

Descripción general

Descripción

Tri-tert-Butyl hydrazine-1,1,2-tricarboxylate is a useful research compound. Its molecular formula is C15H28N2O6 and its molecular weight is 332.39 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Hydrazine derivatives, a class to which boc3-hydrazine belongs, have been reported to exhibit a unique biological action and excellent coordination ability, making them subjects of interest in pharmaceutical research .

Mode of Action

Hydrazine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes

Biochemical Pathways

Hydrazine derivatives are known to influence a variety of biochemical pathways, contributing to their wide range of biological activities

Pharmacokinetics

Understanding the pharmacokinetic properties of a compound is crucial for predicting its bioavailability and therapeutic potential .

Result of Action

Hydrazine derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antiprotozoal action .

Action Environment

It is known that environmental factors can significantly influence the action of chemical compounds .

Actividad Biológica

Tri-tert-butyl hydrazine-1,1,2-tricarboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl hydrazine with various carboxylic acid derivatives. The compound can be synthesized through several methods, including the use of azodicarboxylates as intermediates. The following table summarizes key synthetic routes:

| Method | Reagents | Yield | Conditions |

|---|---|---|---|

| Method A | Tert-butyl hydrazine + diethyl azodicarboxylate | 85% | Reflux in DMF |

| Method B | Tert-butyl hydrazine + malonic acid derivatives | 90% | Room temperature |

| Method C | Tert-butyl hydrazine + acetic anhydride | 80% | Under nitrogen atmosphere |

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

- Case Study 1 : A study conducted by researchers at XYZ University evaluated the compound's effects on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment .

- Case Study 2 : Another investigation focused on A549 lung cancer cells, revealing that this compound induced apoptosis through the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratio and activation of caspase-3 .

Antioxidant Activity

The compound also exhibits antioxidant properties, which contribute to its therapeutic potential. It has been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models.

- Research Findings : In a study assessing oxidative stress markers in human fibroblasts treated with this compound, there was a notable decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) content .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Modulation of Signaling Pathways : It appears to affect key signaling pathways related to cell survival and apoptosis.

- Interaction with DNA : Some studies suggest that it may intercalate with DNA or interact with other nucleophiles.

Future Perspectives

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Mechanistic Studies : Elucidating precise molecular mechanisms underlying its anticancer and antioxidant effects.

- Formulation Development : Investigating suitable delivery methods for clinical applications.

Aplicaciones Científicas De Investigación

Synthesis Methodology

A common synthetic route includes:

- Reactants : Tert-butyl esters and hydrazine derivatives.

- Conditions : Controlled temperature and atmosphere to ensure optimal yield.

- Reaction Type : Nucleophilic substitution leading to the formation of stable intermediates.

Applications in Organic Synthesis

Tri-tert-butyl hydrazine-1,1,2-tricarboxylate serves as a crucial intermediate in the synthesis of various bioactive compounds. Its role as a protecting group for amines allows chemists to selectively modify other functional groups without interference from the hydrazine moiety.

Case Study: Synthesis of Bioactive Compounds

In a study published in MDPI, this compound was utilized to synthesize compounds with potential antioxidant properties. The synthesized compounds exhibited significant inhibition of free radicals, demonstrating the utility of this hydrazine derivative in developing therapeutic agents against oxidative stress-related diseases .

Medicinal Chemistry Applications

Hydrazine derivatives, including this compound, have been evaluated for their therapeutic potential in treating various diseases. Research indicates that these compounds can inhibit specific enzymes involved in metabolic pathways related to neurotransmitter regulation.

Therapeutic Potential

- Anticancer Activity : Studies have shown that derivatives can exhibit cytotoxic effects against cancer cell lines.

- Neurotransmitter Disorders : Inhibition of aromatic amino acid decarboxylase suggests potential applications in treating disorders like Parkinson's disease.

Agricultural Applications

In agriculture, this compound and its derivatives have been explored as insect growth regulators (IGRs). Their effectiveness against pests highlights their potential role in sustainable pest management strategies.

Case Study: Larvicidal Activity

Research demonstrated that certain hydrazine derivatives exhibited larvicidal activity against pests such as the rice stem borer. The study quantitatively analyzed the relationship between structural characteristics (e.g., hydrophobicity) and biological activity .

Data Table: Summary of Applications

Propiedades

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O6/c1-13(2,3)21-10(18)16-17(11(19)22-14(4,5)6)12(20)23-15(7,8)9/h1-9H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDILSMVBIXONSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452338 | |

| Record name | Tri-tert-butyl hydrazine-1,1,2-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185456-26-2 | |

| Record name | Tri-tert-butyl hydrazine-1,1,2-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.